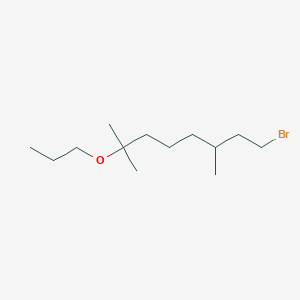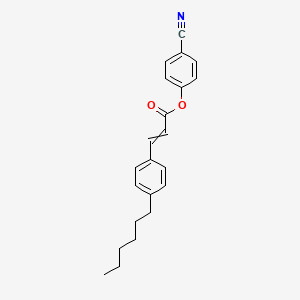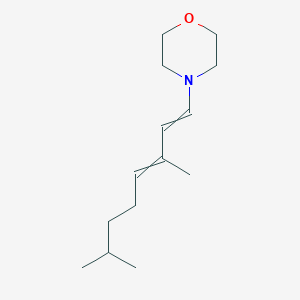![molecular formula C12H26N4 B14626827 N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine CAS No. 56030-34-3](/img/structure/B14626827.png)
N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine is a complex organic compound characterized by the presence of pyrrolidine rings attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyrrolidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethane-1,2-diamine, followed by the addition of pyrrolidine derivatives to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrrolidine rings is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical processes.
Mécanisme D'action
The mechanism of action of N1,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylcyclohexane-1,2-diamine: A similar compound used as a ligand in coordination chemistry.
Ethylenediamine: A simpler diamine with broad applications in various chemical processes.
N,N’-Dimethyl-1,2-ethanediamine: Another related compound with similar structural features.
Uniqueness
N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine is unique due to the presence of pyrrolidine rings, which confer specific steric and electronic properties. These features make it particularly suitable for applications in catalysis and enzyme inhibition, where precise molecular interactions are crucial.
Propriétés
Numéro CAS |
56030-34-3 |
|---|---|
Formule moléculaire |
C12H26N4 |
Poids moléculaire |
226.36 g/mol |
Nom IUPAC |
N,N'-bis[[(2S)-pyrrolidin-2-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H26N4/c1-3-11(15-5-1)9-13-7-8-14-10-12-4-2-6-16-12/h11-16H,1-10H2/t11-,12-/m0/s1 |
Clé InChI |
MFXQYAKSQCKTJA-RYUDHWBXSA-N |
SMILES isomérique |
C1C[C@H](NC1)CNCCNC[C@@H]2CCCN2 |
SMILES canonique |
C1CC(NC1)CNCCNCC2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


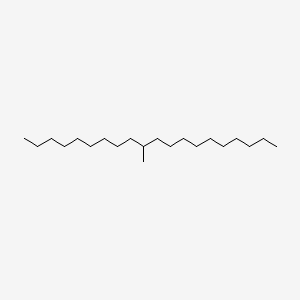

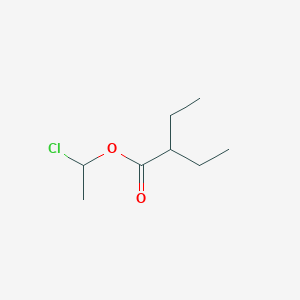
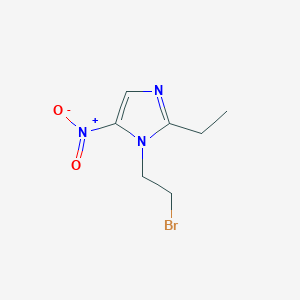


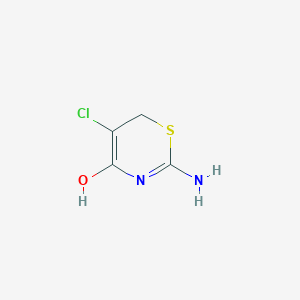
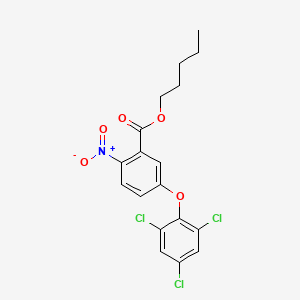
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
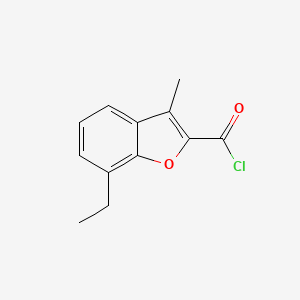
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
